molecular formula C17H18N6O5 B2718524 N'-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine CAS No. 714241-04-0

N'-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine

Cat. No. B2718524
CAS RN: 714241-04-0
M. Wt: 386.368
InChI Key: CERQKXHPAHSFOU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a pyrimidine ring (a six-membered ring with two nitrogen atoms), a furan ring (a five-membered ring with one oxygen atom), and nitro and amine groups. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the pyrimidine ring might be formed through a condensation reaction, while the nitro group could be introduced through a nitration reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group could make the compound polar, affecting its solubility and reactivity .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, while the nitro group could undergo reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .

Scientific Research Applications

Antidepressant Potential

Research on related chemical classes, such as 5-phenyl-2-furamidines, indicates potential antidepressant activities. Substitutions in the phenyl ring have been shown to increase antidepressant activity. Compounds within this category have been found to antagonize tetrabenazine-induced ptosis in rodents and inhibit norepinephrine uptake in mouse brain synaptosomes, comparable to tricyclic antidepressants, but without common side effects like anticholinergic and antihistaminic activities. This suggests that derivatives of N'-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine might offer a new avenue for antidepressant drug development with potentially fewer side effects (Pong et al., 1984).

Antimicrobial Agents

Novel pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains. The development of such compounds is crucial for addressing the increasing resistance to existing antimicrobial agents. Studies demonstrate that specific substitutions in the pyrimidine structure can lead to compounds with high antimicrobial efficacy, suggesting that N'-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine derivatives could be potential candidates for antimicrobial drug development (Rao, Rao, & Koteswara, 2020).

Anticancer Properties

A series of pyrimidine derivatives have been evaluated for their anticancer properties, with several showing significant activity against cancer cell lines. The uncontrolled growth of cancer cells can be targeted by disrupting deoxyribonucleoside triphosphate supply, a mechanism in which pyrimidine derivatives play a critical role. This research highlights the potential of pyrimidine derivatives, similar to N'-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine, as anticancer agents, offering new pathways for cancer treatment (Rao et al., 2020).

Anti-inflammatory and Analgesic Activities

Research into novel 4,6-dimethoxy-5-(heterocycles)benzofuran derivatives, starting from naturally occurring compounds, has shown significant anti-inflammatory, analgesic, and anticonvulsant activities. These findings indicate that chemical structures related to N'-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine could be effective in developing new treatments for conditions requiring anti-inflammatory and analgesic medications (El-Sawy et al., 2014).

Antibacterial Activity

A method for synthesizing 5-arylamino-substituted 4-(5-aryloxy-furan-2-yl)pyrimidines has been developed, demonstrating high antibacterial activity against gonococcal infections. This suggests that derivatives of N'-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine could be potent antibacterial agents, potentially offering a new approach to treating resistant bacterial infections (Verbitskiy et al., 2021).

Future Directions

The study of new compounds is a key part of advancing science and medicine. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O5/c1-26-10-5-6-13(27-2)12(8-10)20-16-14(23(24)25)15(18)21-17(22-16)19-9-11-4-3-7-28-11/h3-8H,9H2,1-2H3,(H4,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERQKXHPAHSFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine

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